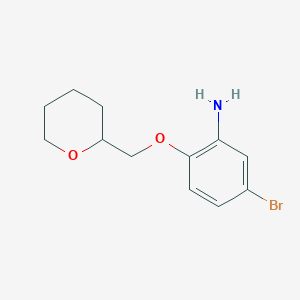
5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline
Overview
Description
5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline, also known as 5-Bromo-2-THPMA, is an organic compound that is widely used in scientific research. It is a derivative of aniline, a basic aromatic amine. 5-Bromo-2-THPMA has a wide range of applications, including the synthesis of biologically active compounds, the study of enzyme-catalyzed reactions, and the investigation of biochemical processes.
Scientific Research Applications
5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)anilinePMA has a wide range of scientific research applications. It is used to study the structure and function of enzymes and other proteins, as well as to investigate the biochemical processes involved in drug metabolism. 5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)anilinePMA is also used in the synthesis of biologically active compounds, such as drugs, hormones, and vitamins. In addition, it is used to study the interactions between drugs and their receptors, as well as the mechanisms of drug action.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis ofdarolutamide derivatives , which are potential androgen receptor inhibitors .
Mode of Action
Related compounds have been used inSuzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds . This suggests that 5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline may also interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that androgen receptor inhibitors like darolutamide can affect theandrogen signaling pathway , which plays a crucial role in the development and progression of prostate cancer .
Result of Action
If it acts as an androgen receptor inhibitor, it could potentially inhibit the growth of androgen-dependent cancers, such as prostate cancer .
Action Environment
Similar compounds are often stored in aninert atmosphere at temperatures between 2-8°C , suggesting that these conditions may be optimal for maintaining the compound’s stability and efficacy.
Advantages and Limitations for Lab Experiments
5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)anilinePMA has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. In addition, it is non-toxic and has a low vapor pressure, making it safe to use in laboratory settings. However, it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are several potential future directions for research on 5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)anilinePMA. These include further investigation of its mechanism of action and biochemical and physiological effects, as well as the development of new applications for it in the synthesis of biologically active compounds and the study of drug-receptor interactions. In addition, further research could be conducted to improve its solubility in aqueous solutions, making it more useful in laboratory experiments.
Biochemical Analysis
Biochemical Properties
5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting or modulating its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases, which are enzymes that play a crucial role in cell signaling pathways . By altering kinase activity, this compound can impact various cellular processes, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation, thereby affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways. For instance, it may inhibit or activate enzymes that are critical for the synthesis or degradation of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of the compound within specific cellular compartments, thereby affecting its overall efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its ability to interact with target biomolecules and exert its effects on cellular processes.
properties
IUPAC Name |
5-bromo-2-(oxan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h4-5,7,10H,1-3,6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUWZXBYBLJCFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



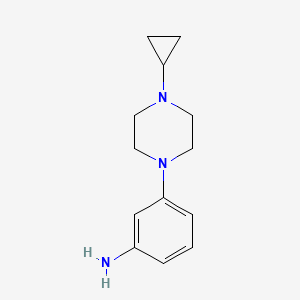
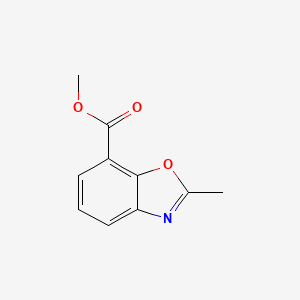
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1386003.png)
![3-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1386004.png)
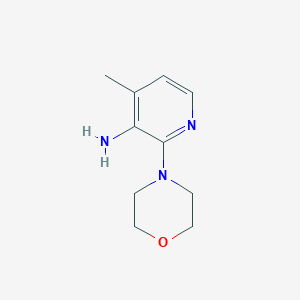
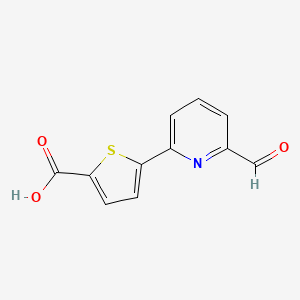

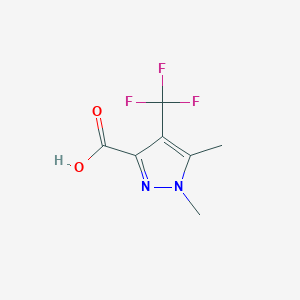
![[5-(2-Furyl)isoxazol-3-yl]acetic acid](/img/structure/B1386012.png)
![N-Methyl-N-(4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzyl)amine](/img/structure/B1386016.png)
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1386017.png)

![[2-(Oxan-4-yloxy)pyridin-4-yl]methanamine](/img/structure/B1386019.png)
![4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386020.png)